molecular formula C₁₉H₂₅ClN₂O B1146838 (R,R)-Palonosetron Hydrochloride CAS No. 135729-75-8

(R,R)-Palonosetron Hydrochloride

Cat. No. B1146838
M. Wt: 332.87
InChI Key:
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Description

Synthesis Analysis

The synthesis of (R,R)-Palonosetron Hydrochloride involves starting from 1,2,3,4-tetrahydro-1-naphthoic acid through a series of steps including resolution, amination, reduction, cyclization, and salt formation. The process yields a structure confirmed by 1HNMR, MS, IR, and elemental analysis, indicating a straightforward, controlled, and cost-efficient method under mild reaction conditions (Zheng Deqiang, L. Wentao, Z. Ling, 2010). Another method involves reductive amination and catalytic hydrogenation among other steps, showcasing the versatility in synthesizing this compound (S. Kai, 2009).

Molecular Structure Analysis

Palonosetron Hydrochloride's molecular structure is crucial for its interaction with biological targets. The compound’s rigid tricyclic ring structure enables a tight and effective fit within the binding pocket of its target receptor, differentiating its binding pose from related compounds. This unique molecular interaction is pivotal for its pharmacological action (K. Price, Reidun K. Lillestøl, C. Ulens, S. C. Lummis, 2016).

Chemical Reactions and Properties

Palonosetron Hydrochloride undergoes specific chemical reactions, including its enantioseparation using capillary zone electrophoresis with high-concentration β-CD as a chiral selector. This process allows for the separation of its stereoisomers, highlighting the compound’s chiral nature and its implications on its biological activity (Min Wang, Xiuping Ding, Hongli Chen, Xingguo Chen, 2009).

Physical Properties Analysis

Analytical methods such as liquid chromatography have been employed to determine Palonosetron Hydrochloride's physical properties, including its related impurities and stability under various conditions. Such studies are essential for understanding the compound's behavior in pharmaceutical formulations (Marwa A. El-Wahab Mubarak et al., 2021).

Chemical Properties Analysis

Investigations into the chemical stability of Palonosetron Hydrochloride, particularly in combination with other drugs, have shown it maintains stability and compatibility, emphasizing its robustness in therapeutic contexts. This includes its physical and chemical stability when combined with various parenteral drugs, showcasing its suitability for clinical use (Thomas C Kupie et al., 2008).

Scientific Research Applications

Pharmacokinetics and Metabolism

Palonosetron exhibits a high binding affinity for the 5-HT3 receptor and has a long plasma elimination half-life, around 37 hours, with extensive distribution. It circulates mainly as the parent drug in plasma, and renal elimination is the primary route of excretion. Metabolites M9 and M4 are significant in palonosetron's disposition, indicating both renal and hepatic involvement in its elimination from the body (Stoltz et al., 2004).

Drug Compatibility and Stability

Palonosetron has been studied for its compatibility and stability with various drugs during simulated Y-site administration, including propofol, Lactated Ringer's, hetastarch in lactated electrolyte, and mannitol injections. These studies have shown that palonosetron is physically and chemically stable when mixed with these drugs, suggesting its suitability for combined use in clinical settings (Trissel et al., 2009; Ben et al., 2008).

Inhibition of Human Serum Paraoxonase-I (hPON1)

In vitro studies have explored palonosetron's inhibitory effects on hPON1 enzyme activity. The drug demonstrates a significant inhibition rate, with Ki constants indicating a noncompetitive inhibition mechanism. This suggests a potential influence of palonosetron on the enzyme's activity, which is relevant given hPON1's role in drug metabolism and detoxification (Türkeş et al., 2016).

Analytical and Quality Control

Analytical methods have been developed and validated for determining palonosetron hydrochloride, its related compounds, and degradation products, ensuring quality control in pharmaceutical preparations. These methods include HPLC with naphthalethyl stationary phases and are crucial for maintaining the drug's quality and stability over time (Murthy et al., 2011).

properties

IUPAC Name

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-NBLXOJGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Palonosetron Hydrochloride

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